
N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide, also known as HPPPEO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
作用機序
The mechanism of action of N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide is not fully understood. However, it has been reported to exert its pharmacological effects through the inhibition of pro-inflammatory cytokines and the activation of the Nrf2 pathway. N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide has also been shown to inhibit the expression of iNOS and COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide has been reported to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve liver and kidney function, and protect against neurodegeneration. N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide has also been reported to have anti-tumor properties, making it a potential therapeutic agent for cancer treatment.
実験室実験の利点と制限
One of the advantages of N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide is its high purity and yield when synthesized using the methods described above. N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide is also stable under a range of conditions, making it suitable for use in lab experiments. However, one limitation of N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for research on N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide. One area of interest is its potential use in the treatment of liver and kidney diseases, as well as neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide and its pharmacological effects. Additionally, the development of more efficient methods for synthesizing N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide and improving its solubility in water may expand its potential applications in the field of medicine.
Conclusion:
In conclusion, N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide is a chemical compound with potential applications in the field of medicine. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a promising candidate for the treatment of a range of diseases. While more research is needed to fully understand its mechanism of action and potential applications, N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide represents a promising avenue for future research in the field of medicine.
合成法
N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-2-phenylpropionyl chloride with 1-phenylethylamine in the presence of a base. Another method involves the reaction of 2-hydroxy-2-phenylpropionyl chloride with N-phenylethanolamine in the presence of a base. These methods have been reported to yield N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide with high purity and yield.
科学的研究の応用
N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide has also been reported to have a protective effect on the liver and kidneys, making it a promising candidate for the treatment of liver and kidney diseases. Additionally, N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide has been shown to have a neuroprotective effect, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14(15-9-5-3-6-10-15)21-18(23)17(22)20-13-19(2,24)16-11-7-4-8-12-16/h3-12,14,24H,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRZVNYLOAXQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate](/img/structure/B2422022.png)
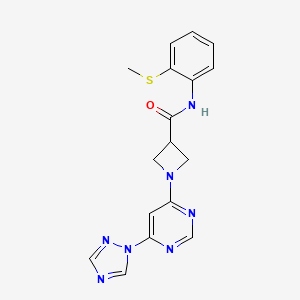
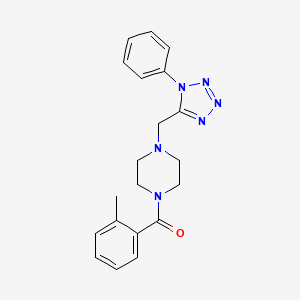
![tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2422028.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2422029.png)
![6-(2-(Benzo[d]isoxazol-3-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2422030.png)
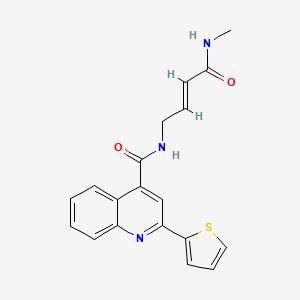

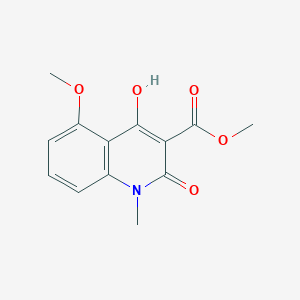
![Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B2422036.png)
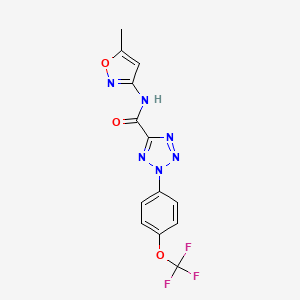
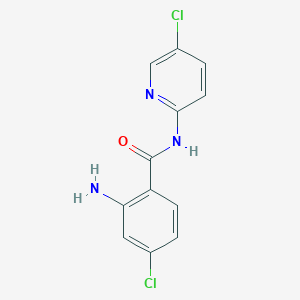
![1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2422041.png)
